molecular formula C15H18N2O2S B2467689 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide CAS No. 1428373-41-4

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide

Cat. No. B2467689
CAS RN: 1428373-41-4
M. Wt: 290.38
InChI Key: ZSWOFFIKAGEHBJ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. The compound you’re asking about seems to be a complex molecule that contains these structures.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thiophene rings can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide” would depend on the specific structure of the compound.

Scientific Research Applications

Isoxazole Derivatives in Synthesis and Cytotoxicity

Isoxazole derivatives have been synthesized for various applications, including their potential in cytotoxicity against cancer cells. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Herbicidal Activities of Isoxazole Derivatives

Another aspect of isoxazole derivatives' application is their herbicidal activity. A novel compound with isoxazole and thiourea moieties showed significant inhibitory activity against certain weeds, demonstrating the chemical's potential in agricultural applications (Liang Fu-b, 2014).

Structural Studies of Isoxazole Compounds

Structural analysis and characterization of isoxazole amino esters have provided insights into their molecular configuration, furthering the understanding of their chemical behavior and potential applications in designing new compounds (M. Smith, Y. Mirzaei, N. R. Natale, B. Scott, R. Willett, 1991).

Anticancer and Anti-inflammatory Applications

Research into the synthesis and biological evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including those with isoxazole moieties, has shown promise in anticancer and anti-inflammatory applications, offering potential therapeutic benefits (A. Atta, E. Abdel‐Latif, 2021).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research could focus on synthesizing and investigating new thiophene-based compounds with more effective pharmacological activity .

properties

IUPAC Name

5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-12(9-17-19-11)14(18)16-10-15(6-2-3-7-15)13-5-4-8-20-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWOFFIKAGEHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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